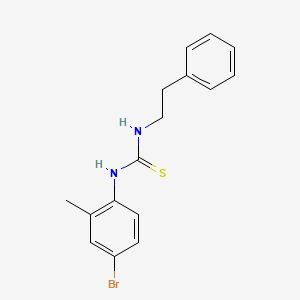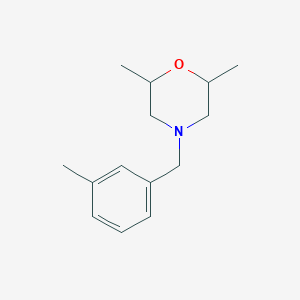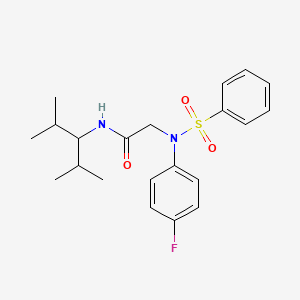![molecular formula C23H18Cl2N2O2S B5092293 5-Acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5092293.png)
5-Acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a dihydropyridine ring, a carbonitrile group, and various substituents
准备方法
The synthesis of 5-Acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the sulfanyl group: This step involves the reaction of the dihydropyridine intermediate with a thiol compound under suitable conditions.
Addition of the acetyl group: This can be done through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Incorporation of the dichlorophenyl group: This step typically involves a Friedel-Crafts acylation reaction using 2,5-dichlorobenzoyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
5-Acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the aromatic rings, using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.
科学研究应用
5-Acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
5-Acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
Dihydropyridine derivatives: These compounds share the dihydropyridine ring structure and are often studied for their calcium channel blocking activity.
Carbonitrile-containing compounds: These compounds have a carbonitrile group and are known for their diverse biological activities, including antiviral and anticancer properties.
Sulfanyl-substituted compounds: These compounds contain a sulfanyl group, which can impart unique chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
5-acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-13-21(14(2)28)22(15-6-4-3-5-7-15)18(11-26)23(27-13)30-12-20(29)17-10-16(24)8-9-19(17)25/h3-10,22,27H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATECWYFPVAMOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)

![2-[(2-Ethoxyphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5092220.png)
![3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5092236.png)


![1-benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B5092252.png)
![6-(2-Propoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5092261.png)
![2-[1-oxo-1-(2,2,4-trimethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5092277.png)
![2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 4-methoxybenzoate;iodide](/img/structure/B5092291.png)
![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5092295.png)

![4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5092310.png)
![methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate](/img/structure/B5092323.png)
